Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Description
Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic organic compound featuring a fused pyrrolo[3,2-b]pyridine core. Key structural elements include:
- A thiophen-2-yl substituent at position 5, contributing electron-rich aromaticity.
- A trifluoromethyl (-CF₃) group at position 7, providing strong electron-withdrawing effects.
- A methyl ester at position 3, enhancing solubility and reactivity for further derivatization.
This compound is of interest in materials science, particularly in organic electronics, due to its conjugated π-system and electronic tunability.
Properties
Molecular Formula |
C14H9F3N2O2S |
|---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
methyl 5-thiophen-2-yl-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H9F3N2O2S/c1-21-13(20)7-6-18-12-8(14(15,16)17)5-9(19-11(7)12)10-3-2-4-22-10/h2-6,18H,1H3 |
InChI Key |
XOOJTMRONISBSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C1N=C(C=C2C(F)(F)F)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate typically involves multiple steps, including the formation of the pyrrolo[3,2-b]pyridine core, introduction of the trifluoromethyl group, and incorporation of the thiophene ring. Common synthetic methods include radical trifluoromethylation and nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the ester group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as sulfoxides, sulfones, and amine-substituted pyridines .
Scientific Research Applications
Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves interactions with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the pyrrolo[3,2-b]pyridine core can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related analogs (Table 1).
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Observations:
Core Structure Variations: The pyrrolo[3,2-b]pyridine core in the target compound differs from pyrrolo[2,3-b]pyridine (positional isomer) and thieno[3,2-b]pyridine (sulfur-containing analog) . These differences alter conjugation pathways and electronic properties.
Molecular Weight and Solubility :
- The addition of a thiophene ring increases molecular weight (~296 g/mol) compared to simpler pyrrolo analogs (~244 g/mol) , which may influence film morphology in device fabrication.
The target compound’s ester group may reduce polarity compared to hydrazides, altering bioavailability.
Organic Photovoltaics (OPVs):
- The CF₃ group’s electron-withdrawing nature aligns with design rules for donor materials in bulk-heterojunction solar cells, where a low HOMO level maximizes Voc .
- Thiophene integration may enhance light absorption and charge transport, as seen in thiophene-containing polymers like P3HT .
Limitations and Challenges:
- Limited experimental data exist for the target compound. Comparative studies with analogs suggest that steric hindrance from the thiophene substituent could reduce crystallinity, affecting device efficiency.
Biological Activity
Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is an organic compound notable for its unique structural features and promising biological activities. The compound's molecular formula is C14H9F3N2O2S, with a molecular weight of approximately 326.29 g/mol. Its structure includes a pyrrolo[3,2-b]pyridine core, a thiophene ring, and a trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.
Biological Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. The trifluoromethyl group is particularly significant as it may enhance the compound's bioactivity by improving its metabolic stability and bioavailability. The unique structural features allow it to interact with various biological macromolecules, potentially inhibiting enzymes or modulating receptor activity.
The mechanism of action for this compound involves interactions with specific molecular targets. The compound may inhibit certain enzymes or receptors critical for cell proliferation and differentiation. This inhibition can lead to reduced cell growth in cancerous tissues, making it a valuable candidate for therapeutic exploration in oncology.
Research Findings
Several studies have highlighted the biological activity of this compound:
- Anticancer Activity : A study demonstrated that derivatives of the pyrrolo[3,2-b]pyridine scaffold exhibit potent activity against various cancer cell lines. For instance, compounds similar to this compound showed significant inhibition of cell proliferation in human colon cancer cells (IC50 values around 0.55 μM) .
- Antimicrobial Properties : Preliminary tests suggest that this compound may possess antimicrobial properties against a range of bacterial strains. Its structural attributes allow it to disrupt bacterial cell membranes or inhibit essential enzymatic functions within microbial cells.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | HCT116 Colon Cancer Cells | 0.55 | |
| Antimicrobial | Various Bacterial Strains | Not Specified |
Synthesis and Applications
The synthesis of this compound generally involves multiple steps including cyclization reactions under controlled conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of bases .
This compound has diverse applications in medicinal chemistry due to its potential as a lead compound for drug development targeting specific diseases such as cancer and bacterial infections.
Q & A
Q. What synthetic methodologies are optimal for constructing the pyrrolo[3,2-b]pyridine core in this compound?
The pyrrolo[3,2-b]pyridine scaffold can be synthesized via cyclization reactions, such as the Gewald reaction or palladium-catalyzed cross-coupling. For example, analogous trifluoromethyl-substituted heterocycles are synthesized using copper chloride as a catalyst under controlled temperatures (60–80°C) to facilitate cyclization . Solvent choice (e.g., ethanol or DMF) and base selection (e.g., triethylamine) significantly impact yield, as seen in related triazolo-pyrimidine syntheses .
Q. How can researchers confirm the regioselectivity of the thiophen-2-yl and trifluoromethyl substituents?
X-ray crystallography is the gold standard for structural confirmation, as demonstrated in studies of ethyl 7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine derivatives . Complementary techniques include -/-NMR to verify substituent positions and NOE experiments to resolve spatial arrangements .
Q. What analytical techniques are recommended for purity assessment during synthesis?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and thin-layer chromatography (TLC, silica gel 60 F) are widely used. For example, TLC with ethyl acetate/hexane (3:7) effectively monitors reaction progress in similar trifluoromethyl-pyrrolopyridine systems .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound's reactivity in nucleophilic substitutions?
The -CF group at position 7 enhances electrophilic character at adjacent positions, facilitating reactions like Suzuki-Miyaura coupling. This is supported by studies on 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridines, where the -CF group stabilizes intermediates via inductive effects, enabling regioselective functionalization .
Q. What strategies mitigate steric hindrance during functionalization of the thiophen-2-yl moiety?
Steric effects from the thiophene ring can be minimized using bulky ligands (e.g., XPhos) in palladium-catalyzed reactions or microwave-assisted synthesis to enhance reaction efficiency. For instance, analogous thiophene-containing pyrrolopyridines achieved 85% yield under microwave conditions (120°C, 20 min) .
Q. How do solvent polarity and pH affect the stability of the methyl carboxylate group?
The ester group is prone to hydrolysis under basic conditions (pH > 9). Stability studies on methyl 3-amino-thiophene carboxylates show that neutral or mildly acidic solvents (e.g., dichloromethane) preserve integrity, while aqueous buffers accelerate degradation .
Q. What computational methods predict the compound's binding affinity to biological targets?
Molecular docking (AutoDock Vina) and DFT calculations (B3LYP/6-31G*) are used to model interactions. For example, triazole-pyrrolopyridine analogs showed strong binding to kinase targets (ΔG = -9.2 kcal/mol), validated by MD simulations .
Q. How can contradictory data on the compound's fluorescence properties be resolved?
Discrepancies in fluorescence intensity (e.g., solvent-dependent quenching) require controlled experiments using standardized solvents (e.g., DMSO) and correction for inner-filter effects. Studies on methyl 2-(thiophene-sulfonyl)pyrrolidine derivatives highlight the role of solvent polarity in emission profiles .
Data Analysis and Experimental Design
Q. What statistical approaches validate reproducibility in synthetic yields?
Use a Design of Experiments (DoE) framework, such as central composite design, to optimize variables (temperature, catalyst loading). For trifluoromethyl-pyrrolopyridines, DoE improved yield reproducibility from ±15% to ±5% .
Q. How should researchers address low crystallinity in X-ray studies?
Co-crystallization with small molecules (e.g., acetic acid) or slow diffusion of anti-solvents (e.g., hexane into DCM) enhances crystal quality. Ethyl 7-methyl-thiazolo[3,2-a]pyrimidine derivatives were successfully crystallized using this approach .
Q. What protocols ensure accurate quantification of biological activity in cell-based assays?
Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) and use triplicate wells with Z’-factor > 0.5. For triazole-pyrrolopyridines, IC values were validated via dose-response curves (R > 0.98) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
